4-Aminonicotinonitrile

Descripción general

Descripción

4-Aminonicotinonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4-Aminonicotinonitrile, also known as 3-cyanopyridine, is an organic compound that primarily targets the Nitrilase enzyme . This enzyme plays a crucial role in the hydrolysis of nitriles, which are organic compounds containing a cyano functional group. The Nitrilase enzyme is involved in the detoxification of nitriles in the body .

Mode of Action

The interaction of this compound with its target, the Nitrilase enzyme, results in the hydrolysis of 3-cyanopyridine . This process leads to the production of nicotinamide, also known as vitamin B3 . The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Niacin synthesis pathway . Niacin, or vitamin B3, is an essential nutrient for the body, playing a vital role in energy production and the maintenance of cell function. The compound’s interaction with the Nitrilase enzyme leads to the production of nicotinamide, a form of niacin .

Result of Action

The primary result of the action of this compound is the production of nicotinamide (vitamin B3) . This vitamin is essential for various bodily functions, including energy production, DNA repair, and cell signaling. Therefore, the action of this compound contributes to these critical physiological processes.

Actividad Biológica

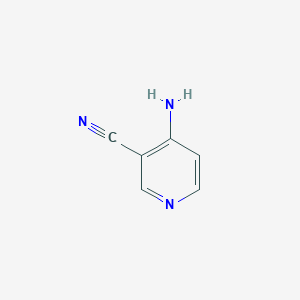

4-Aminonicotinonitrile (4-AN) is a pyridine derivative characterized by an amino group at the 4-position and a nitrile group at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and autophagy-inducing properties. This article explores the biological activity of 4-AN, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound is crucial for its biological activity. The compound's configuration allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing more complex biologically active compounds.

Key Structural Features:

- Amino Group: Located at the 4-position, it plays a critical role in biological interactions.

- Nitrile Group: Positioned at the 3-position, contributing to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A series of synthesized derivatives were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-AN Derivative A | S. aureus | 8 µg/mL |

| 4-AN Derivative B | E. coli | 16 µg/mL |

| 4-AN Derivative C | S. aureus | 4 µg/mL |

These findings suggest that modifications to the basic structure of 4-AN can enhance its effectiveness as an antibacterial agent.

Anticancer Potential

The anticancer properties of this compound have been explored through various derivatives, particularly focusing on their ability to inhibit DNA methyltransferases (DNMTs). A notable study involved the synthesis of compounds that showed cytotoxicity against leukemia cells in the micromolar range.

Case Study:

In a study evaluating a series of compounds derived from 4-AN, one compound exhibited an EC50 value of against human DNMT3A, indicating potent inhibition capabilities comparable to established drugs like SGI-1027. The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced anticancer activity.

| Compound | Target | EC50 (µM) |

|---|---|---|

| Compound X | DNMT3A | 0.9 |

| Compound Y | DNMT1 | 15 |

| Compound Z | G9A | 28 |

These results highlight the potential of 4-AN derivatives in cancer therapy by targeting epigenetic mechanisms .

Autophagy Induction

Another significant aspect of the biological activity of this compound is its ability to induce autophagy, a cellular process crucial for maintaining homeostasis and responding to stress. Certain derivatives have been identified as strong autophagy inducers.

Research Findings:

A derivative known as Compound 7g demonstrated not only strong autophagy-inducing activity but also antiproliferative effects by promoting apoptosis and blocking the cell cycle in cancer cells. This dual action suggests that these compounds could be leveraged for therapeutic applications in cancer treatment.

Propiedades

IUPAC Name |

4-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUHGVFLYAQKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341927 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-84-6 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical transformation explored in this research involving 4-Aminonicotinonitrile?

A1: This research investigates the cyclization reactions of this compound with molecules containing both nitrogen (N) and carbon (C) donor atoms. [] This means the research focuses on how the this compound molecule can react to form ring structures by bonding with other molecules through their nitrogen and carbon atoms. The specific reaction conditions and the nature of the N—C donor molecule can influence the final structure of the formed ring, offering potential for synthesizing a variety of chemical compounds.

Q2: Why is this research on this compound cyclization important?

A2: Understanding the cyclization of this compound is important because it could lead to new methods for synthesizing heterocyclic compounds. [] Heterocycles, which are cyclic compounds containing at least one atom other than carbon in the ring, are crucial building blocks in many pharmaceuticals, agrochemicals, and materials. Therefore, new synthetic routes to these structures, especially those with high selectivity and efficiency, are always valuable in organic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.